![molecular formula C16H22O4 B1372538 Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate CAS No. 847955-96-8](/img/structure/B1372538.png)
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like, multi-faceted structure with the geometry of a diamond .
Molecular Structure Analysis
Adamantane is a highly symmetrical molecule that can be described as a rigid cage of three cyclohexane rings arranged in the “armchair” conformation . It is a member of a special class of hydrocarbons, the polyhedral substances .Chemical Reactions Analysis
Adamantane and its derivatives are known for their high thermal stability and resistance to various types of chemical reactions due to the unique cage-like structure .Physical And Chemical Properties Analysis
Adamantane is a colorless, crystalline solid at room temperature. It has a melting point of 270-271°C and a boiling point of 190-192°C at 100 mm Hg .Scientific Research Applications
Antiviral Applications
Adamantane derivatives have been studied for their antiviral properties, particularly against influenza viruses. The structure of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate could potentially be modified to enhance its binding affinity to viral proteins, thereby inhibiting viral replication. Research has shown that similar adamantane-based compounds exhibit significant activity against Dengue virus serotype 2, suggesting a potential application for this compound in antiviral drug development .
Neurological Conditions
Compounds with an adamantane structure have been used in the treatment of neurological conditions such as Parkinson’s disease and Alzheimer’s. The bulky adamantane group may improve the pharmacokinetic properties of pharmaceuticals, allowing for better brain penetration and therapeutic effects. Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate could be explored for its neuroprotective effects and ability to modulate neurotransmitter systems .
Antioxidant Properties
Adamantane derivatives have demonstrated antioxidant activities, which are crucial in combating oxidative stress-related diseases. The compound could be assessed for its free radical scavenging ability, potentially contributing to the treatment of diseases where oxidative stress is a significant factor .
Anti-inflammatory Applications
The anti-inflammatory properties of adamantane derivatives make them candidates for the treatment of chronic inflammatory diseases. Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate could be evaluated for its efficacy in reducing inflammation and its role in the synthesis of novel anti-inflammatory agents .
Antidiabetic Effects
Some adamantane-based compounds have been used in the management of type-2 diabetes. The compound’s potential to act as an insulin sensitizer or to modulate glucose metabolism could be an area of interest for researchers looking to develop new antidiabetic medications .
Anticancer Research
The unique structure of adamantane derivatives has been explored for anticancer applications. Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate might be investigated for its ability to interfere with cancer cell proliferation and induce apoptosis, making it a valuable compound in the design of new anticancer drugs .
Drug Design and Delivery
The adamantane moiety is known for its ability to enhance the delivery of drugs, improving their stability and bioavailability. This compound could be utilized in the design of drug delivery systems that target specific tissues or cells, thereby increasing the efficacy of therapeutic agents .
Material Science Applications
Beyond biomedical applications, adamantane derivatives have properties that could be beneficial in material science. Their robustness and stability might be advantageous in the development of high-performance polymers or coatings that require resistance to harsh conditions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(1-adamantyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMBKSYNFKHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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